5-(1,2-Dichloroethylidene)-2,2,4,4-tetramethyl-1,3-dioxolane
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Overview
Description
5-(1,2-Dichloroethylidene)-2,2,4,4-tetramethyl-1,3-dioxolane is an organochlorine compound characterized by its unique structure, which includes a dioxolane ring substituted with dichloroethylidene and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dichloroethylidene)-2,2,4,4-tetramethyl-1,3-dioxolane typically involves the reaction of 1,2-dichloroethane with 2,2,4,4-tetramethyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(1,2-Dichloroethylidene)-2,2,4,4-tetramethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichloroethylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-(1,2-Dichloroethylidene)-2,2,4,4-tetramethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1,2-Dichloroethylidene)-2,2,4,4-tetramethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloroethylene: An isomeric compound with similar structural features but different chemical properties.
1,2-Dichloroethane: Another related compound with distinct reactivity and applications.
Uniqueness
5-(1,2-Dichloroethylidene)-2,2,4,4-tetramethyl-1,3-dioxolane is unique due to its specific substitution pattern and the presence of the dioxolane ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
89995-54-0 |
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Molecular Formula |
C9H14Cl2O2 |
Molecular Weight |
225.11 g/mol |
IUPAC Name |
5-(1,2-dichloroethylidene)-2,2,4,4-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14Cl2O2/c1-8(2)7(6(11)5-10)12-9(3,4)13-8/h5H2,1-4H3 |
InChI Key |
DYKIXBPFZHQNJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(CCl)Cl)OC(O1)(C)C)C |
Origin of Product |
United States |
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